molecular formula C8H8BrClO2S B12286235 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene

1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene

Cat. No.: B12286235
M. Wt: 283.57 g/mol
InChI Key: LINNKLCBMSLYTQ-UHFFFAOYSA-N
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Description

1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene is an organic compound characterized by the presence of a bromoethyl group, a sulfonyl group, and a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-chlorobenzenesulfonyl chloride with 2-bromoethanol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfides or other reduced products.

Scientific Research Applications

1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various bioactive compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-((2-Bromoethyl)sulfonyl)-4-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

    1-((2-Bromoethyl)sulfonyl)benzene: Lacks the chlorine substituent on the benzene ring.

    4-Chlorobenzenesulfonyl chloride: Lacks the bromoethyl group.

    1-((2-Bromoethyl)sulfonyl)-4-methylbenzene: Contains a methyl group instead of a chlorine substituent.

Properties

Molecular Formula

C8H8BrClO2S

Molecular Weight

283.57 g/mol

IUPAC Name

1-(2-bromoethylsulfonyl)-4-chlorobenzene

InChI

InChI=1S/C8H8BrClO2S/c9-5-6-13(11,12)8-3-1-7(10)2-4-8/h1-4H,5-6H2

InChI Key

LINNKLCBMSLYTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCBr)Cl

Origin of Product

United States

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